1.8-Log-Unit Higher Lipophilicity vs. 4-Methylphenyl Homolog Drives Differential Solvent Partitioning and Chromatographic Behavior
The target compound exhibits a computed logP of 4.41, significantly exceeding the 2.60 logP of 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde [1]. This 1.81-log-unit difference translates to approximately a 64-fold higher octanol/water partition coefficient, fundamentally altering extraction efficiency, normal-phase and reverse-phase chromatographic retention, and potential membrane permeability in biological assays. No logP data are publicly available for the 4-ethyl analog, but based on the methyl-to-butyl trend, the ethyl analog is expected to fall near logP ~3.2–3.5.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 4.414 (Fluorochem specification) |
| Comparator Or Baseline | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: logP = 2.598 |
| Quantified Difference | ΔlogP = +1.816 (~64-fold higher partition coefficient) |
| Conditions | Computed logP values from vendor technical datasheets (in silico prediction). |
Why This Matters
The higher logP mandates different solvent systems for extraction and purification, directly affecting yield and purity outcomes in multi-step syntheses.
- [1] Molbase. 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 30186-38-0), LogP 2.5982. https://qiye.molbase.cn (accessed 2026-04-25). View Source
